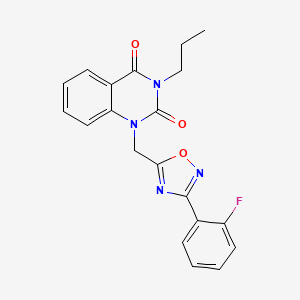
1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Quinazoline Core Construction: The quinazoline core is usually constructed by cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the oxadiazole intermediate with the quinazoline core using a suitable linker, such as a halomethyl derivative, under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-
Properties
Molecular Formula |
C20H17FN4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C20H17FN4O3/c1-2-11-24-19(26)14-8-4-6-10-16(14)25(20(24)27)12-17-22-18(23-28-17)13-7-3-5-9-15(13)21/h3-10H,2,11-12H2,1H3 |
InChI Key |
NMVWGMYVVHBVKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















